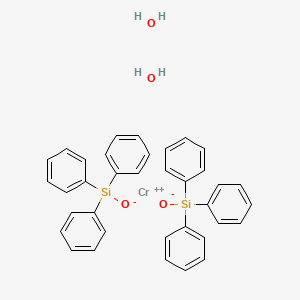

クロム(2+);オキシド(トリフェニル)シラン;二水和物

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bis(triphenylsilyl)chromate is a catalyst known for its activity in ethylene polymerization. The catalytic activity increases significantly when the compound is supported on silica–alumina, especially after treatment with an aluminum alkyl. This catalyst enables control over the polymer molecular weight through various factors such as reaction temperature and hydrogen addition, producing polymers with a wide range of melt indices. The active site is hypothesized to be a chromium alkyl bound to the support, with polymerization occurring through monomer insertion into a Cr-C bond (Carrick et al., 1972).

Synthesis Analysis

The synthesis of bis(triphenylsilyl) compounds often involves reactions with other organosilicon compounds. For instance, bis(triphenylsilyl)mercury is prepared from dibenzylmercury and triphenylsilane. This compound decomposes upon heating, yielding mercury, hexaphenyldisilane, and various phenylsilanes through both photolysis and pyrolysis, demonstrating its thermal instability and reactivity (Eaborn et al., 1972).

Molecular Structure Analysis

The molecular structure of related bis(triphenylsilyl) compounds, such as bis(triphenylsilyl)sulfide, has been studied, revealing that these molecules often have significant resistance to hydrolysis and unique structural features. For example, bis(triphenylsilyl)sulfide crystallizes in a monoclinic system with a bent molecular structure and specific bond angles and distances that contribute to its stability and reactivity (Wojnowski et al., 1985).

Chemical Reactions and Properties

Bis(triphenylsilyl) compounds exhibit diverse reactivity patterns. For instance, bis(triphenylsilyl)mercury reacts with hydroxy compounds to produce hydrogen, triphenylsilyl ethers, and mercury, alongside triphenylsilane. This reaction showcases the compound's ability to undergo molecular reactions in contrast to radical reactions observed at higher temperatures in hydrocarbon solvents (Eaborn et al., 1975).

Physical Properties Analysis

Bis(triphenylsilyl) compounds are known for their thermal stability and unique physical properties, such as their aggregation-induced emission characteristics. Studies on similar compounds, such as 2,5-bis(triphenylsilylethynyl)-3,4-diphenylsiloles, have shown that they possess high thermal stability, low HOMO and LUMO energy levels due to electron-withdrawing groups, and exhibit strong blue-green light emission in their nanoparticle suspensions and thin films, which is a result of aggregation-induced emission (Zhao et al., 2011).

Chemical Properties Analysis

The chemical properties of bis(triphenylsilyl)chromate and related compounds are influenced by their molecular structure and the nature of their substituents. For example, the reactivity of bis(triphenylsilyl)mercury towards hydroxy compounds and its decomposition pathways highlight the compound's susceptibility to undergo both radical and molecular reactions depending on the conditions, demonstrating the intricate balance of stability and reactivity in these compounds (Eaborn et al., 1972; Eaborn et al., 1975).

科学的研究の応用

エチレン重合

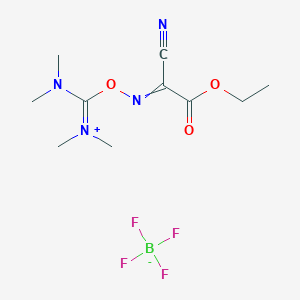

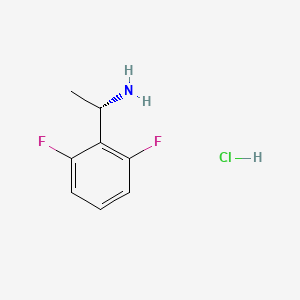

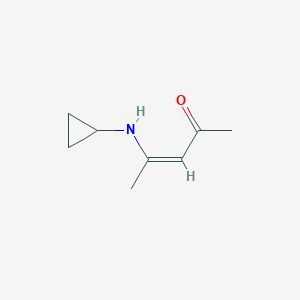

ビス(トリフェニルシリル)クロム酸 96 は、エチレン重合の触媒として使用できます {svg_1}. このプロセスは、さまざまな製品で使用される一般的なプラスチック材料であるポリエチレンの製造において不可欠です。

第二級ベンジルおよびアリルトリメチルシリルエーテルのケトンへの変換

この化合物は、第二級ベンジルおよびアリルトリメチルシリルエーテルの酸化反応に使用して、ケトンに変換することができます {svg_2}. ケトンは、医薬品、香料、ポリマーなど、さまざまな分野で重要です。

担持触媒の調製

ビス(トリフェニルシリル)クロム酸 96 は、シリカゲルまたはモンモリロナイトK-10で担持された触媒を調製するために使用できます {svg_3}. これらの触媒は、さまざまな化学反応で使用でき、効率と選択性を向上させます。

アルコールの酸化

ビス(トリフェニルシリル)クロム酸 96 を使用して調製された担持触媒は、アルコールを対応するカルボニル化合物に酸化するために使用できます {svg_4}. これは、幅広い用途を持つ有機化学の基本的な反応です。

クロム-シリカ触媒のXPSおよびXRDキャラクタリゼーション

ビス(トリフェニルシリル)クロム酸 96 は、クロム-シリカ触媒のXPS(X線光電子分光法)およびXRD(X線回折)キャラクタリゼーションのための反応物として使用できます {svg_5}. これらの手法は、触媒の表面特性と結晶構造に関する貴重な情報を提供します。

オレフィン重合

ビス(トリフェニルシリル)クロム酸 96 は、オレフィン重合のためのシリルクロム酸触媒として使用できます {svg_6}. このプロセスは、包装、繊維、自動車部品など、さまざまな用途で使用されるポリオレフィンの製造において重要です。

作用機序

Target of Action

Chromium(2+);Oxido(Triphenyl)Silane;Dihydrate, also known as Bis(triphenylsilyl)chromate 96, is primarily used as a catalyst in chemical reactions . Its primary targets are the reactants in these reactions, particularly secondary benzylic and allylic trimethylsilyl ethers .

Mode of Action

Bis(triphenylsilyl)chromate 96 interacts with its targets through oxidation reactions . It facilitates the conversion of secondary benzylic and allylic trimethylsilyl ethers to ketones using tert-butyl hydroperoxide . This compound acts as an oxidant, accepting electrons from the reactants and thereby altering their chemical structure .

Biochemical Pathways

The primary biochemical pathway affected by Bis(triphenylsilyl)chromate 96 is the oxidation of alcohols to corresponding carbonyl compounds . This process is crucial in various chemical reactions and industrial processes. The downstream effects include the production of ketones, which are essential intermediates in many chemical syntheses .

Pharmacokinetics

Its bioavailability would be influenced by factors such as its physical and chemical properties, including its molecular weight and solubility .

Result of Action

The molecular and cellular effects of Bis(triphenylsilyl)chromate 96’s action are the transformation of secondary benzylic and allylic trimethylsilyl ethers into ketones . This transformation is a result of the oxidation reaction facilitated by Bis(triphenylsilyl)chromate 96 .

Safety and Hazards

特性

IUPAC Name |

chromium(2+);oxido(triphenyl)silane;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15OSi.Cr.2H2O/c2*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;;2*1H2/q2*-1;+2;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQXSBLHPWPXGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[O-].C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[O-].O.O.[Cr+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H34CrO4Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1624-02-8 |

Source

|

| Record name | Chromic acid (H2CrO4), bis(triphenylsilyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(triphenylsilyl) chromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1148504.png)